

# Physicochemical properties of Tetrahydrothiopyran-4-carbonitrile

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## Compound of Interest

Compound Name: Tetrahydrothiopyran-4-carbonitrile

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An In-depth Technical Guide on the Physicochemical Properties of **Tetrahydrothiopyran-4-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tetrahydrothiopyran-4-carbonitrile**, also known as thiane-4-carbonitrile, is a saturated heterocyclic compound featuring a six-membered thiopyran ring substituted with a nitrile group at the 4-position. The incorporation of a sulfur atom within the saturated ring provides a unique three-dimensional geometry that is advantageous for specific interactions with biological targets.<sup>[1]</sup> The nitrile group, a potent electron-withdrawing and hydrogen bond accepting moiety, serves as a versatile functional group in medicinal chemistry.<sup>[1]</sup> It can act as a bioisostere for other groups, such as carbonyl or hydroxyl, and participate in key interactions within enzyme active sites.<sup>[1]</sup> Consequently, nitrile-containing compounds have been explored as inhibitors for various enzymes, including cathepsins and dipeptidyl peptidases.<sup>[1]</sup> This document provides a comprehensive overview of the physicochemical properties, synthesis, and chemical reactivity of **Tetrahydrothiopyran-4-carbonitrile**.

## Physicochemical Properties

The fundamental physicochemical properties of **Tetrahydrothiopyran-4-carbonitrile** are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

Property	Value	Reference
CAS Number	195503-40-3	[1][2][3][4]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NS	[2][3][4]
Molecular Weight	127.21 g/mol	[1][2][3][4]
Appearance	Colorless to off-white Solid-Liquid Mixture	[3]
Boiling Point	263.2 °C at 760 mmHg	[2][3]
Density	1.08 g/cm <sup>3</sup> (Predicted)	[3]
IUPAC Name	thiane-4-carbonitrile	[4]
SMILES	<chem>N#CC1CCSCC1</chem>	[4]
InChI Key	DQKVZWAEWJUKAX-UHFFFAOYSA-N	[1][4]
Storage Temperature	2-8°C	[3]

## Synthesis and Experimental Protocols

The synthesis of **Tetrahydrothiopyran-4-carbonitrile** typically originates from the readily available starting material, Tetrahydro-4H-thiopyran-4-one.[1] Several synthetic strategies can be employed to convert the ketone functionality into the target carbonitrile group.

### Synthetic Strategies

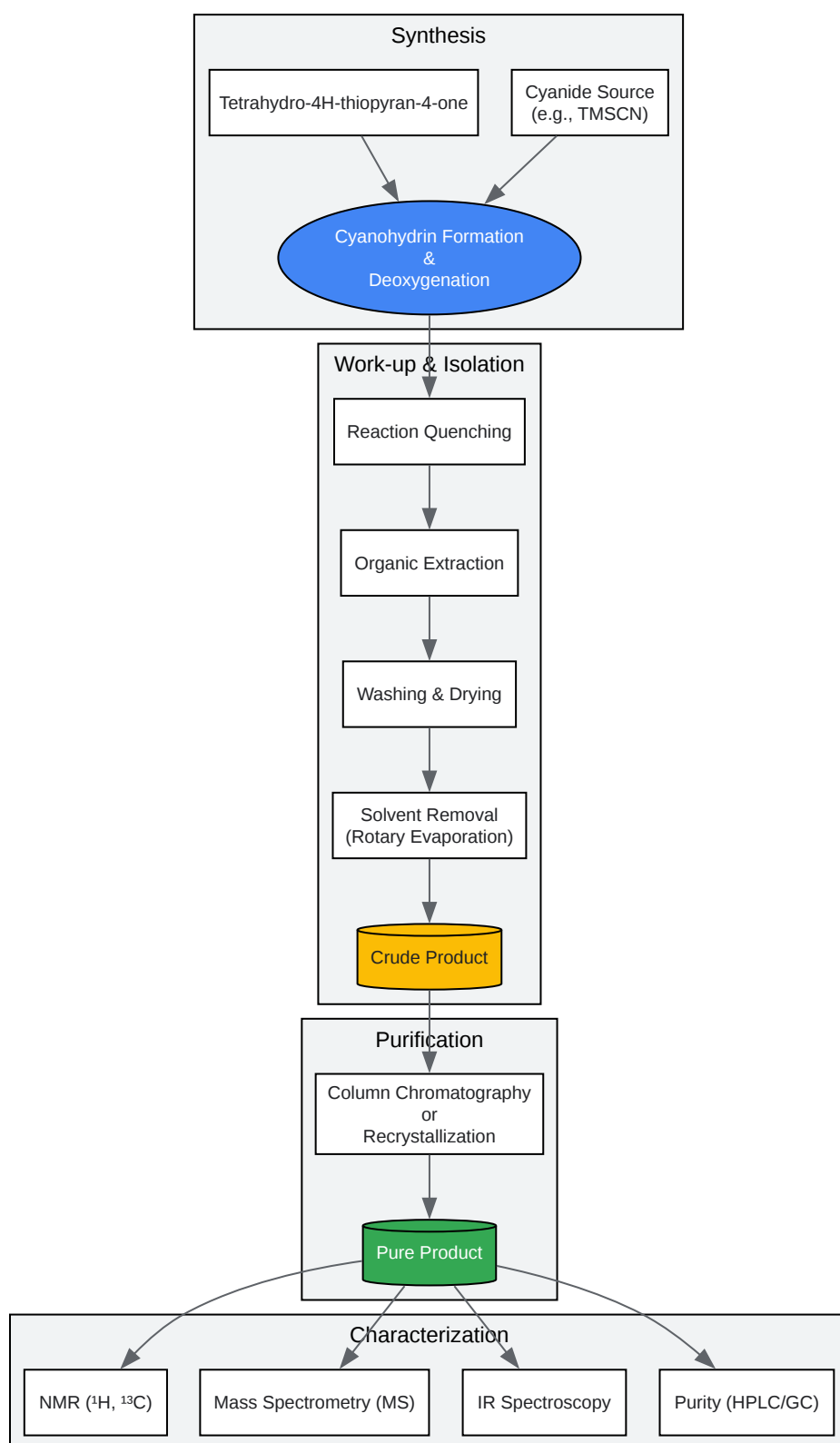
- **Via Cyanohydrin Formation:** This method involves the reaction of Tetrahydro-4H-thiopyran-4-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN). This forms a cyanohydrin intermediate. Subsequent deoxygenation of the hydroxyl group, for instance, through conversion to a thiocarbonyl derivative followed by radical reduction, yields the final carbonitrile product.[1]
- **Via Nucleophilic Substitution:** An alternative route begins with the reduction of Tetrahydro-4H-thiopyran-4-one to its corresponding alcohol, tetrahydrothiopyran-4-ol. The alcohol is then converted into a suitable leaving group, such as a tosylate or mesylate. Finally,

nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) introduces the nitrile group at the 4-position.<sup>[1]</sup>

- Via Tosylhydrazone (Shapiro-type reaction): The ketone can be converted to its p-toluenesulfonylhydrazone (tosylhydrazone), which can then be transformed into the nitrile under specific reaction conditions.<sup>[1]</sup>

## General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of **Tetrahydrothiopyran-4-carbonitrile** starting from Tetrahydro-4H-thiopyran-4-one.



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Caption: General workflow for synthesis and characterization.

## Detailed Protocol: Synthesis via Cyanohydrin Formation (Illustrative)

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Tetrahydro-4H-thiopyran-4-one in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).
- **Addition of Reagent:** Cool the solution to 0°C and add trimethylsilyl cyanide (TMSCN) dropwise. A catalytic amount of a Lewis acid may be added. Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Intermediate Deoxygenation:** Once the cyanohydrin formation is complete, the reaction mixture is processed for the deoxygenation step. This multi-step process typically involves converting the hydroxyl group to a better leaving group and subsequent reduction.
- **Work-up:** Upon completion, the reaction is carefully quenched, often with an aqueous solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and concentrated under reduced pressure to yield the crude product.<sup>[5][6][7]</sup>
- **Purification:** The crude **Tetrahydrothiopyran-4-carbonitrile** is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the final, high-purity product.<sup>[5][6]</sup>
- **Characterization:** The identity and purity of the final compound are confirmed using a suite of analytical techniques. High-resolution mass spectrometry (MS) confirms the molecular weight and elemental composition.<sup>[1]</sup> Infrared (IR) spectroscopy is used to verify the presence of the characteristic nitrile (C≡N) stretch.<sup>[1]</sup> Finally, <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are employed to confirm the precise chemical structure.<sup>[6]</sup>

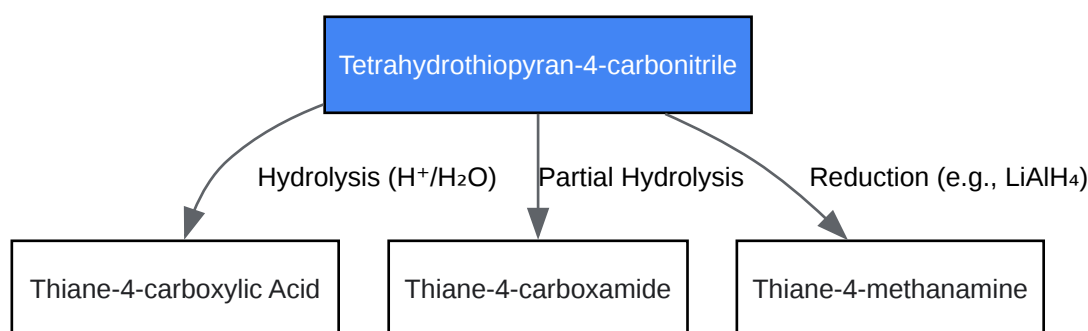
## Chemical Reactivity and Biological Significance

The chemical reactivity of **Tetrahydrothiopyran-4-carbonitrile** is largely dictated by the nitrile group, which serves as a valuable synthetic handle for further molecular elaboration.<sup>[1]</sup>

## Key Transformations of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile is a primary site for chemical modifications.[1]

- **Hydrolysis:** The nitrile can be hydrolyzed under acidic or basic conditions. This process typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to yield the corresponding carboxylic acid (thiane-4-carboxylic acid).[1]
- **Nucleophilic Addition:** The electrophilic carbon atom of the nitrile is susceptible to attack by various nucleophiles, enabling the formation of more complex structures.[1]
- **Reduction:** The nitrile group can be reduced to a primary amine (thiane-4-methanamine), providing a key building block for further derivatization.



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Caption: Key chemical transformations of the nitrile group.

## Biological Context

The tetrahydrothiopyran scaffold is a recurring motif in many biologically active molecules.[1] The sulfur atom can influence physicochemical properties like lipophilicity and metabolic stability.[1] While specific signaling pathways for **Tetrahydrothiopyran-4-carbonitrile** are not extensively detailed in the literature, related tetrahydrothiopyran derivatives have been synthesized and evaluated for their acaricidal (pesticidal) activities against *Psoroptes cuniculi*. [8] Structure-activity relationship (SAR) studies on these derivatives revealed that the presence of a sulfone structure (oxidized sulfur) is crucial for activity.[8] Molecular docking simulations suggested that these compounds exhibit a good affinity for the Acetylcholinesterase (AChE) protein, identifying it as a potential drug target.[8][9] This highlights the potential of the

tetrahydrothiopyran core structure as a promising framework for designing novel therapeutic and agrochemical agents.[1]

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